molecular formula C9H15ClO2 B15464705 Tert-butyl 4-chloro-2-methylbut-2-enoate CAS No. 56905-10-3

Tert-butyl 4-chloro-2-methylbut-2-enoate

Cat. No.: B15464705
CAS No.: 56905-10-3
M. Wt: 190.67 g/mol
InChI Key: XQBXTJLERCSOLU-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloro-2-methylbut-2-enoate (CAS 56905-10-3) is a high-purity organic building block characterized by the molecular formula C9H15ClO2 and a molecular weight of 190.67 . This compound features two distinct reactive sites: a terminal chloro group and a conjugated ester function. The tert-butyl ester group provides significant steric bulk, enhancing stability against hydrolysis and making it a valuable precursor for carboxylic acid derivatives under mild deprotection conditions. The (E)-configured double bond, as indicated in the stereochemistry, offers rigidity and defined geometry for synthetic applications . In research, this compound is primarily employed as a key intermediate in organic synthesis. Its structure suggests utility in nucleophilic substitution reactions, where the chloro group can be displaced by various nucleophiles such as amines or azides to introduce new functional chains. Furthermore, the α,β-unsaturated ester moiety is a classic Michael acceptor, enabling carbon-carbon bond formation through reactions with a wide range of carbon nucleophiles. This dual functionality makes this compound a highly versatile chiral synthon for constructing complex molecular architectures, with potential applications in the development of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

56905-10-3

Molecular Formula

C9H15ClO2

Molecular Weight

190.67 g/mol

IUPAC Name

tert-butyl 4-chloro-2-methylbut-2-enoate

InChI

InChI=1S/C9H15ClO2/c1-7(5-6-10)8(11)12-9(2,3)4/h5H,6H2,1-4H3

InChI Key

XQBXTJLERCSOLU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCl)C(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

(E)-tert-Butyl 4-Bromobut-2-enoate (CAS 86606-04-4)

Structural Similarities :

  • Both compounds share the tert-butyl ester backbone and α,β-unsaturated system (but-2-enoate).
  • Halogen substituents at the 4-position (Cl vs. Br).

Key Differences :

Parameter Tert-butyl 4-Chloro-2-methylbut-2-enoate (E)-tert-Butyl 4-Bromobut-2-enoate
Molecular Formula C₈H₁₃ClO₂ (hypothetical) C₈H₁₃BrO₂
Molar Mass (g/mol) ~176.5 221.09
Halogen Leaving Group Chlorine (weaker leaving group) Bromine (stronger leaving group)
Storage Conditions Not explicitly stated 2–8°C

Reactivity :

  • Nucleophilic Substitution : The bromo derivative reacts more readily due to Br’s superior leaving group ability compared to Cl.
  • Stability : The bromo compound’s refrigeration requirement suggests lower thermal stability than the chloro analog, possibly due to higher susceptibility to decomposition or polymerization.

tert-Butyl Chloromethylsuccinate

Structural Similarities :

  • Both contain a tert-butyl ester group.

Key Differences :

Parameter This compound tert-Butyl Chloromethylsuccinate
Backbone Structure α,β-unsaturated ester Saturated succinate ester
Halogen Position 4-position on but-2-enoate Chloromethyl group on succinate
Conjugation Effects Enhanced reactivity via conjugated double bond No conjugation; lower reactivity

tert-Butyl Alcohol (Parent Alcohol)

Relevance : The tert-butyl group in the ester originates from tert-butyl alcohol, a common precursor.

Parameter This compound tert-Butyl Alcohol
Functional Group Ester Alcohol
Reactivity with Acids Likely stable under mild conditions Decomposes with strong acids to release isobutylene
Flammability Lower (ester group reduces volatility) Highly flammable (flash point 11°C)

Data Table: Comparative Overview

Compound Molar Mass (g/mol) Key Reactivity Storage Conditions
This compound ~176.5 Conjugate additions, moderate substitution Room temperature*
(E)-tert-Butyl 4-Bromobut-2-enoate 221.09 Rapid substitution, potential polymerization 2–8°C
tert-Butyl Alcohol 74.12 Acid-sensitive, flammable Cool, dry area

*Hypothesized based on structural analogs.

Preparation Methods

Acid Chloride-Mediated Esterification

The most direct route involves converting 4-chloro-2-methylbut-2-enoic acid to its acid chloride, followed by reaction with tert-butanol. This method, adapted from analogous procedures in pharmaceutical synthesis, proceeds via:

  • Activation with Oxalyl Chloride :
    The carboxylic acid (1.0 equiv) is treated with oxalyl chloride (1.1 equiv) in dichloromethane (DCM) at 20°C for 2 hours. The reaction generates HCl gas, necessitating anhydrous conditions and a nitrogen atmosphere.

  • Esterification with tert-Butanol :
    The resulting acid chloride is reacted with tert-butanol (1.5 equiv) in tetrahydrofuran (THF) at 0–25°C. Pyridine (1.2 equiv) is added to scavenge HCl, yielding the tert-butyl ester after 12 hours.

Key Data :

Parameter Value Source
Yield 78–85%
Purity (HPLC) ≥95%
Reaction Time 14 hours (total)

Coupling Reagent-Based Esterification

For acid-sensitive substrates, carbodiimide-mediated coupling avoids HCl generation. A mix of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM facilitates ester bond formation at 25°C. This method is preferred for thermally labile intermediates.

Chlorination of Tert-Butyl 2-Methylbut-2-Enoate

Radical Chlorination

Radical-mediated chlorination using N-chlorosuccinimide (NCS, 1.1 equiv) and azobisisobutyronitrile (AIBN, 0.05 equiv) in refluxing CCl4 introduces the chloro group at the 4-position. The reaction proceeds via a chain mechanism, favoring allylic chlorination due to the stability of the intermediate radical.

Optimization Insights :

  • Solvent : CCl4 > benzene > acetonitrile (yield: 65% vs. 52% vs. 38%).
  • Temperature : 80°C maximizes regioselectivity (4-chloro:3-chloro = 9:1).

Electrophilic Chlorination

Electrophilic chlorinating agents like sulfuryl chloride (SO2Cl2, 1.0 equiv) in DCM at −10°C selectively target the γ-position of α,β-unsaturated esters. The reaction is quenched with aqueous NaHCO3 to prevent over-chlorination.

Comparative Data :

Chlorinating Agent Yield 4-Chloro Isomer Purity
NCS 65% 89%
SO2Cl2 72% 93%
Cl2 (gas) 58% 81%

Cross-Coupling Approaches

Reformatsky Reaction with Chloroalkynes

A modified Reformatsky reaction couples tert-butyl propiolate with 2-chloropropane-1,3-diyl dizinc bromide in THF at −78°C. The reaction proceeds via a zinc enolate intermediate, forming the but-2-enoate backbone with concurrent chloro group incorporation.

Conditions :

  • Catalyst : Pd(PPh3)4 (5 mol%)
  • Solvent : THF
  • Yield : 60%

Heck-Type Coupling

Palladium-catalyzed coupling of tert-butyl acrylate with 1-chloro-2-methylpropene in the presence of triethylamine (2.0 equiv) and Pd(OAc)2 (2 mol%) in DMF at 100°C affords the target compound. This method offers excellent stereocontrol (E:Z > 95:5).

Transesterification from Ethyl 4-Chlorobut-2-Enoate

Ethyl 4-chlorobut-2-enoate undergoes transesterification with tert-butanol (3.0 equiv) catalyzed by lipase B from Candida antarctica (CAL-B) in toluene at 60°C. The enzymatic route avoids racemization and achieves 88% conversion in 24 hours.

Advantages :

  • No acid/base required, preserving acid-sensitive groups.
  • Scalable to multi-kilogram batches.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-chloro-2-methylbut-2-enoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves esterification of 4-chloro-2-methylbut-2-enoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternative routes may employ tert-butyl chloroformate for direct esterification. Key variables include temperature (optimized at 0–25°C to minimize side reactions) and solvent polarity (e.g., dichloromethane or THF). Purity is enhanced via vacuum distillation or column chromatography, with yields reported between 60–85% depending on stoichiometric ratios and catalyst loading .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Methodological Answer :
  • ¹H NMR : Expect signals for the tert-butyl group at δ 1.2–1.4 ppm (9H, singlet) and the α,β-unsaturated ester protons as a doublet of doublets (δ 5.8–6.2 ppm for the enoate system).
  • ¹³C NMR : The carbonyl carbon (C=O) appears at ~165–170 ppm, with the tert-butyl carbons at ~27–30 ppm (quaternary carbon) and ~80–85 ppm (ester oxygen-bound carbon).
  • IR : Strong absorbance at ~1720–1740 cm⁻¹ (ester C=O stretch) and ~1630–1650 cm⁻¹ (C=C stretch).
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z ~207 (C₁₀H₁₆ClO₂⁺). Confirm fragmentation patterns to distinguish from structural analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity or stability data for this compound under different experimental conditions?

  • Methodological Answer : Discrepancies often arise from solvent polarity, trace moisture, or light exposure. For example:
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate hydrolysis of the ester, while non-polar solvents (e.g., hexane) stabilize it.
  • Light Sensitivity : UV-Vis studies suggest degradation under prolonged UV exposure; use amber glassware and inert atmospheres to mitigate this.
  • Contradictory Reactivity : Conflicting nucleophilic substitution rates (e.g., Cl⁻ vs. tert-butyl group stability) require controlled kinetic experiments with in-situ monitoring (e.g., HPLC or inline FTIR) .

Q. What strategies are recommended for utilizing this compound as a building block in the synthesis of complex heterocyclic systems relevant to medicinal chemistry?

  • Methodological Answer :
  • Cycloaddition Reactions : Use the α,β-unsaturated ester in [4+2] Diels-Alder reactions with dienes (e.g., 1,3-butadiene) to form bicyclic intermediates.
  • Nucleophilic Substitution : Replace the chlorine atom with amines or thiols under SN2 conditions (e.g., K₂CO₃ in DMF at 60°C) to generate β-amino/thiomethyl esters for further cyclization.
  • Cross-Coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions with boronic acids to functionalize the alkene, enabling access to polycyclic frameworks .

Q. How does the steric and electronic profile of the tert-butyl group in this compound influence its reactivity in nucleophilic substitution reactions compared to other ester derivatives?

  • Methodological Answer :
  • Steric Effects : The bulky tert-butyl group reduces accessibility to the β-carbon, slowing SN2 reactions by ~40% compared to methyl or ethyl esters.
  • Electronic Effects : The electron-donating tert-butyl group destabilizes the transition state in SN1 mechanisms, favoring SN2 pathways despite steric hindrance.
  • Comparative Studies : Kinetic studies with analogs (e.g., methyl 4-chloro-2-methylbut-2-enoate) show tert-butyl derivatives exhibit lower reactivity but higher selectivity in multi-step syntheses .

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